molecular formula C6H5N5O B048896 Pterin CAS No. 2236-60-4

Pterin

Cat. No.: B048896
CAS No.: 2236-60-4
M. Wt: 163.14 g/mol
InChI Key: HNXQXTQTPAJEJL-UHFFFAOYSA-N
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Description

Pterin is a heterocyclic compound composed of a pteridine ring system, featuring a keto group (a lactam) at position 4 and an amino group at position 2. It is structurally related to the parent bicyclic heterocycle called pteridine. Pterins were first discovered in the pigments of butterfly wings, which is reflected in their name derived from the Greek word “pteron” meaning wing . Pterins are ubiquitous in nature and play essential roles in various biological processes, including coloration, immune system modulation, and cellular signaling .

Mechanism of Action

Target of Action

Pterin, also known as 2-Amino-4-hydroxypteridine, is a widely conserved biomolecule that plays essential roles in diverse organisms . It primarily targets molybdoenzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase, all of which play important roles in bacterial metabolism and global nutrient cycles . In addition, this compound also targets Aldehyde oxidoreductase in Desulfovibrio desulfuricans .

Mode of Action

This compound interacts with its targets by serving as an enzymatic cofactor. It plays an essential role in the function of the Moco cofactor, which is an essential component of molybdoenzymes . This compound competes with reduced folates for active transport across cell membranes by means of a single carrier-mediated active transport process .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in bacterial cyanide utilization and aromatic amino acid metabolism . It also has a role in the control of cyclic nucleotide metabolism . The this compound biosynthesis pathway is composed of three major enzymatic steps that convert guanosine triphosphate (GTP) into tetrahydro-biothis compound (BH4) .

Pharmacokinetics

It is known that this compound competes with reduced folates for active transport across cell membranes .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a role in bacterial metabolism and global nutrient cycles through its interaction with molybdoenzymes . This compound-mediated control of cyclic nucleotide metabolism influences bacterial behavior, including virulence and attachment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis . This suggests that light conditions can influence the function of this compound.

Biochemical Analysis

Biochemical Properties

Pterin is a derivative of 2-amino-4-hydroxypteridine and is widely distributed in nature . It interacts with various enzymes, proteins, and other biomolecules. The tetrahydro form of folic acid, which is a this compound derivative, is involved in C1 unit transfer in the biosynthesis and metabolism of nucleic bases and some amino acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the formation of biofilm . Moreover, it has been shown to have antagonistic activity against Escherichia coli, and Pseudomonas aeruginosa .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. When it interacts with hydrogen acceptors such as acetate and phosphate, its fluorescence is significantly quenched in acidic condition (pH 4.9-5.5) whereas retained in basic condition (pH 10.0-10.5) . This pH-related fluorescence quenching mechanism of this compound is fully investigated by using density functional theory (DFT) and time-dependent density functional theory (TDDFT) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a cofactor for aromatic amino acid hydroxylases, phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterins can be synthesized through various condensation reactions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative. For example, the condensation of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions yields pterin . Another method involves the Gabriel-Isay condensation, where an amino group reacts with a carbonyl group under basic conditions .

Industrial Production Methods: Industrial production of pterins often involves multi-step synthesis processes that ensure high yield and purity. These methods typically start with the synthesis of intermediate compounds, which are then subjected to condensation reactions to form the this compound ring system. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pterins undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pterins can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of pterins can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups on the pterin ring.

Major Products: The major products formed from these reactions include tetrahydropterins, dihydropterins, and various substituted pterins. These products have significant biological and chemical relevance .

Comparison with Similar Compounds

Pterins are structurally and functionally related to several other compounds:

    Folate: Folate is a pterin derivative that contains p-aminobenzoic acid connected to the pteridine ring system.

    Biothis compound: Biothis compound is another this compound derivative that serves as a cofactor for various hydroxylase enzymes.

    Molybdothis compound: Molybdothis compound is a cofactor for molybdenum-containing enzymes, such as sulfite oxidase and nitrate reductase.

Uniqueness of this compound: this compound’s unique structure, featuring a pteridine ring system with specific functional groups, allows it to participate in a wide range of chemical and biological processes. Its versatility and ubiquity in nature make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-amino-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXQXTQTPAJEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176894
Record name 2-Amino-4-hydroxypteridine
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Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000802
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.175 mg/mL
Record name Pterin
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CAS No.

2236-60-4
Record name Pterin
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Record name 2-Amino-4-hydroxypteridine
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Record name Pterin
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Record name 2-amino-1H-pteridin-4-one
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Record name PTERIN
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Record name Pterin
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URL http://www.hmdb.ca/metabolites/HMDB0000802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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